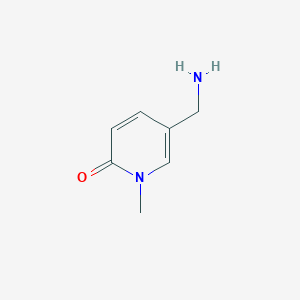

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone (AMMP) is an organic compound with a molecular formula of C5H9NO2. It is a heterocyclic amine that is used in a variety of scientific research applications. It is commonly used as a building block for complex molecules in organic synthesis and as a reagent for a variety of biochemical and physiological studies. AMMP is also used in a number of lab experiments due to its versatility and relatively low cost.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes involved in metabolic cycles .

Mode of Action

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is a small, selective, membrane-permeable molecule that potentially blocks the activity of an enzyme in the metabolic cycles . This interaction with its targets leads to changes in the metabolic processes within the cell .

Biochemical Pathways

It is known that the compound can influence metabolic pathways, potentially altering the body’s metabolic rate .

Pharmacokinetics

The compound’s interaction with metabolic enzymes suggests it may have an impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include potential changes in metabolic rate and alterations in the activity of certain enzymes . These changes could have various downstream effects, depending on the specific pathways and cells involved.

Analyse Biochimique

Biochemical Properties

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes . By targeting NNMT, this compound affects the methylation status of histones and DNA, thereby influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact glucose metabolism by inhibiting certain enzymes involved in this process, potentially improving blood sugar control . Additionally, this compound has been found to interact with essential amino acids like leucine, valine, and isoleucine, promoting anabolic processes crucial for muscle growth and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It modulates the activity of NNMT, affecting the methylation of histones and DNA, which in turn influences gene expression . This compound also regulates the production and activity of peptides, impacting signaling pathways and cellular communication . These molecular interactions highlight the compound’s potential in therapeutic applications, particularly in metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research indicates that at lower doses, the compound effectively modulates metabolic pathways without causing adverse effects . At higher doses, it may lead to toxic effects, including gastrointestinal disturbances and potential impacts on liver function . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy metabolism. It interacts with enzymes such as NNMT, influencing the methylation of nicotinamide and other metabolites . This interaction affects metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and ensuring its efficacy in therapeutic applications.

Propriétés

IUPAC Name |

5-(aminomethyl)-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJGZLGNXFRQBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)